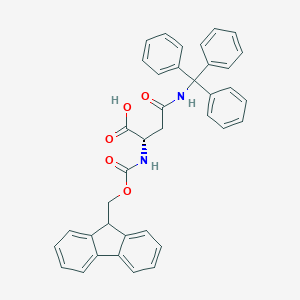

Fmoc-Asn(Trt)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYAFJQCGPUXJY-UMSFTDKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348710 | |

| Record name | Fmoc-Asn(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132388-59-1 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132388-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-Asn(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(tritylamino)butanoic acid, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R94765WYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Asn(Trt)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Protected Asparagine

In the field of peptide synthesis, particularly in automated Solid-Phase Peptide Synthesis (SPPS), the precise incorporation of each amino acid is paramount to achieving high purity and yield of the target peptide. Asparagine (Asn) residues, while common in bioactive peptides, present a significant synthetic challenge. The primary obstacle is the reactivity of the side-chain amide, which can undergo undesirable side reactions during the synthesis cycle.[1]

Fmoc-Asn(Trt)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-N-γ-trityl-L-asparagine, is an essential amino acid derivative designed to overcome these challenges. The strategic use of two distinct protecting groups—the base-labile Fmoc group on the α-amine and the acid-labile trityl (Trt) group on the side-chain amide—is central to its function.[2][3] This dual-protection scheme, known as an orthogonal strategy, allows for the selective removal of each group under different chemical conditions, which is the cornerstone of modern Fmoc-SPPS.[4][5] This guide provides a comprehensive overview of this compound, its chemical properties, its crucial role in preventing side reactions, and detailed protocols for its application.

Chemical Properties and Specifications

This compound is a white powder derivative of L-asparagine. The attachment of the bulky, hydrophobic Fmoc and Trt groups significantly alters its physical properties compared to the unprotected amino acid, most notably enhancing its solubility in common organic solvents used in SPPS, such as N,N-dimethylformamide (DMF). This improved solubility is a major practical advantage, leading to more efficient and complete coupling reactions.

| Property | Data | Reference(s) |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-N-γ-trityl-L-asparagine | |

| Synonym(s) | Fmoc-L-Asn(Trt)-OH | |

| CAS Number | 132388-59-1 | |

| Molecular Formula | C₃₈H₃₂N₂O₅ | |

| Molecular Weight | 596.67 g/mol | |

| Appearance | White powder | |

| Melting Point | 201-204 °C to 210-220 °C (range from different sources) | |

| Purity (Typical) | ≥97.0% to ≥99.0% (by TLC, Acidimetric, HPLC) | |

| Solubility | Readily soluble in DMF, NMP, and other standard organic solvents. | |

| Storage Temperature | 2-8°C or -20°C |

The Principle of Orthogonal Protection in SPPS

The effectiveness of this compound in SPPS is rooted in the concept of orthogonal protection. The two protecting groups are removed by chemically distinct mechanisms, allowing for precise control over the synthesis sequence.

-

Fmoc (9-Fluorenylmethoxycarbonyl) Group: Protects the N-terminal α-amine. It is base-labile and is selectively removed at the beginning of each coupling cycle using a mild base, typically a solution of 20% piperidine in DMF.

-

Trt (Trityl) Group: Protects the side-chain amide nitrogen of asparagine. It is a bulky group that provides significant steric hindrance. The Trt group is stable to the basic conditions used for Fmoc removal but is labile to strong acids. It is removed during the final cleavage step, typically with a cocktail containing a high concentration of trifluoroacetic acid (TFA).

This orthogonality ensures that the side chain remains protected throughout the entire peptide assembly process, preventing it from participating in unwanted reactions, and is only removed along with other side-chain protecting groups and cleavage from the resin at the very end.

Prevention of Critical Side Reactions

The incorporation of unprotected asparagine (Fmoc-Asn-OH) is fraught with difficulties, primarily due to two side reactions: dehydration and aspartimide formation.

Dehydration to β-Cyano-Alanine

During the carboxyl activation step, which is necessary to form the peptide bond, the side-chain amide of an unprotected asparagine can be dehydrated, particularly when using carbodiimide-based activating agents (e.g., DCC, DIC). This irreversible reaction converts the asparagine residue into a β-cyano-alanine residue, resulting in a significant impurity (-18 Da mass difference) that is difficult to separate from the target peptide. The bulky Trt group on this compound provides steric hindrance that effectively shields the amide from the coupling reagents, preventing this dehydration.

Aspartimide Formation

While more commonly associated with aspartic acid, aspartimide formation can also occur with asparagine residues. During the repeated piperidine treatments for Fmoc deprotection, the peptide backbone nitrogen can attack the side-chain carbonyl, forming a cyclic aspartimide intermediate. This intermediate can then reopen to form a mixture of the correct α-aspartyl peptide and the incorrect β-aspartyl peptide, leading to impurities and potential racemization. Protecting the side-chain amide with the Trt group mitigates this base-catalyzed side reaction.

References

A Technical Guide to Fmoc-Asn(Trt)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-α-(9-fluorenylmethoxycarbonyl)-N-γ-trityl-L-asparagine, commonly known as Fmoc-Asn(Trt)-OH (CAS Number: 132388-59-1), is a critical building block in solid-phase peptide synthesis (SPPS). The strategic use of the trityl (Trt) protecting group for the side-chain amide of asparagine addresses key challenges encountered during peptide elongation, namely the prevention of side-chain dehydration and enhancement of solubility. This technical guide provides an in-depth overview of the physicochemical properties, applications, and detailed experimental protocols for the effective utilization of this compound in the synthesis of high-purity peptides.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for reaction setup, solvent selection, and purification strategies.

| Property | Value | References |

| CAS Number | 132388-59-1 | [1][2][3] |

| Molecular Formula | C₃₈H₃₂N₂O₅ | [1] |

| Molecular Weight | 596.67 g/mol | |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 201-204 °C | |

| Solubility | Readily soluble in common peptide synthesis solvents such as DMF and NMP. Poorly soluble in water. | |

| Optical Rotation | [α]20/D −15.0±1°, c = 1% in methanol | |

| Storage Temperature | 2-8°C or -20°C |

Core Applications in Peptide Synthesis

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of asparagine residues into a peptide sequence can be problematic. The side-chain amide of an unprotected asparagine can undergo dehydration to form a nitrile during the activation step, particularly when using carbodiimide-based coupling reagents. This side reaction leads to the formation of impurities that are difficult to remove.

The bulky trityl (Trt) group on the side-chain amide of asparagine in this compound effectively prevents this dehydration. Furthermore, the Trt group significantly enhances the solubility of the amino acid derivative in organic solvents commonly used in SPPS, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), compared to the poorly soluble Fmoc-Asn-OH. This improved solubility ensures more efficient and complete coupling reactions.

Experimental Protocols

The following section details the standard procedures for the use of this compound in SPPS, from the initial resin preparation to the final cleavage of the peptide.

Resin Preparation and Swelling

-

Resin Selection : Choose a suitable solid support based on the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).

-

Swelling : Place the resin in a reaction vessel and add a sufficient volume of DMF to cover the resin. Allow the resin to swell for at least 30 minutes with gentle agitation. After swelling, drain the DMF.

Fmoc Deprotection

The removal of the N-terminal Fmoc protecting group is a crucial step to allow for the coupling of the next amino acid.

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for 3 minutes and then drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and continue the agitation for an additional 10-15 minutes to ensure complete deprotection.

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc-dibenzofulvene adduct.

Amino Acid Coupling

This protocol outlines the activation and coupling of this compound to the deprotected N-terminus of the growing peptide chain.

-

Amino Acid Solution : Prepare a solution of this compound (3-5 equivalents relative to the resin substitution) in DMF.

-

Activation : In a separate vessel, prepare a solution of a coupling agent such as HBTU (or HATU) (2.9-4.9 equivalents) and an additive like HOBt (or HOAt) (3-5 equivalents) in DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution, followed by the coupling agent solution. Allow for a pre-activation time of 1-5 minutes.

-

Coupling Reaction : Transfer the activated this compound solution to the reaction vessel containing the deprotected resin. Allow the coupling reaction to proceed for 45-120 minutes with gentle agitation.

-

Washing : After the coupling is complete, thoroughly wash the resin with DMF (5-7 times) to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction.

Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes all side-chain protecting groups, including the Trt group from asparagine.

-

Resin Preparation : After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum for at least 1 hour.

-

Cleavage Cocktail : Prepare a fresh cleavage cocktail. A standard and effective cocktail for removing the Trt group is Reagent B: TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v). TIS acts as a scavenger for the released trityl cations. If other sensitive residues are present, the cocktail composition may need to be adjusted.

-

Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin). Allow the reaction to proceed for 1-3 hours at room temperature with occasional agitation. If the Asn(Trt) residue is at the N-terminus, the cleavage time may need to be extended to ensure complete deprotection.

-

Peptide Precipitation and Isolation :

-

Filter the resin and collect the TFA filtrate.

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether 2-3 times.

-

Dry the crude peptide under vacuum.

-

Purification and Analysis

The crude peptide obtained after cleavage should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by mass spectrometry and analytical HPLC. The use of this compound has been shown to result in significantly purer crude peptides compared to using unprotected Fmoc-Asn-OH.

Conclusion

This compound is an indispensable reagent for the successful synthesis of asparagine-containing peptides. Its ability to prevent side-chain dehydration and improve solubility leads to higher purity crude products and improved overall yields. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information for the effective and reliable incorporation of asparagine into synthetic peptides.

References

The Trityl Group in Fmoc-Asn(Trt)-OH: A Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The incorporation of asparagine (Asn) residues into peptide sequences presents a significant challenge in solid-phase peptide synthesis (SPPS). The primary obstacle lies in the propensity of the side-chain amide to undergo undesirable side reactions, primarily dehydration to form a nitrile and base-catalyzed aspartimide formation. To circumvent these issues and ensure the synthesis of high-purity peptides, the use of a side-chain protecting group is paramount. The trityl (Trt) group, employed in the widely used building block Nα-Fmoc-Nγ-trityl-L-asparagine (Fmoc-Asn(Trt)-OH), has emerged as a robust solution. This technical guide provides an in-depth analysis of the trityl protecting group in this context, covering its chemical properties, practical applications, and a comparative overview with alternative strategies.

Core Principles and Advantages of Trityl Protection

The trityl group is a bulky triphenylmethyl moiety that sterically hinders the nucleophilic attack on the side-chain amide of asparagine, thereby preventing intramolecular cyclization that leads to aspartimide formation.[1][2] This protection is crucial during both the coupling and the piperidine-mediated Fmoc-deprotection steps of SPPS.[2]

One of the most significant practical advantages of using this compound is its enhanced solubility in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[3][4] This is in stark contrast to the poor solubility of its unprotected counterpart, Fmoc-Asn-OH, which can lead to incomplete dissolution and subsequently, inefficient coupling reactions.

Table 1: Solubility Comparison of Fmoc-Asn-OH and this compound

| Compound | Solvent | Solubility | Reference |

| Fmoc-Asn-OH | DMF, NMP | Poorly soluble | |

| This compound | DMF, NMP | Readily soluble |

The use of the trityl group has been shown to result in significantly purer peptides compared to syntheses using unprotected asparagine derivatives.

Side Reactions Mitigated by Trityl Protection

The primary side reactions involving the asparagine side chain that are effectively minimized by trityl protection are:

-

Dehydration: During the activation of the carboxylic acid for coupling, the side-chain amide of an unprotected asparagine can be dehydrated to form a β-cyanoalanine residue. This impurity is often difficult to separate from the desired peptide.

-

Aspartimide Formation: This base-catalyzed intramolecular cyclization is a major concern during the piperidine treatment for Fmoc group removal. Aspartimide formation can lead to the formation of β-aspartyl peptides and racemization, compromising the integrity of the final product.

Experimental Protocols

Standard Coupling Protocol for this compound in Automated SPPS

This protocol outlines a typical cycle for the incorporation of this compound into a growing peptide chain on a solid support using an automated peptide synthesizer.

Materials:

-

This compound

-

Resin (e.g., Rink Amide for C-terminal amides)

-

N,N-Diisopropylethylamine (DIPEA)

-

Coupling reagent (e.g., HBTU, HATU)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3-5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling:

-

Prepare a solution of this compound (3-5 equivalents relative to resin loading) in DMF.

-

Add the coupling reagent (e.g., HBTU, HATU; 3-5 equivalents) and DIPEA (6-10 equivalents) to the amino acid solution.

-

Allow for a pre-activation time of 2-5 minutes.

-

Transfer the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 45-60 minutes.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

-

Repeat: Continue with the next amino acid in the sequence.

Final Cleavage and Deprotection Protocol

This protocol describes the final cleavage of the peptide from the resin and the removal of the trityl and other acid-labile side-chain protecting groups.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

-

Cold diethyl ether

Procedure:

-

Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture is TFA/TIS/water (95:2.5:2.5). For peptides containing other sensitive residues, a more complex cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) may be necessary.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin.

-

Incubate at room temperature for 1-3 hours with occasional swirling.

-

Note: For peptides with an N-terminal Asn(Trt), the deprotection can be sluggish. In such cases, extending the cleavage time to 4 hours or more may be required to ensure complete removal of the trityl group.

-

-

Peptide Precipitation:

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

-

Isolation and Washing:

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two to three times.

-

-

Drying: Dry the crude peptide under vacuum.

Challenges and Considerations: N-Terminal Asn(Trt) Deprotection

A well-documented challenge with the trityl group is its incomplete removal when the Asn(Trt) residue is located at the N-terminus of the peptide. This is attributed to the proximity of the protonated N-terminal amino group, which hinders the acid-catalyzed cleavage of the trityl group.

Table 2: Deprotection of N-Terminal Asn(Trt) - Challenges and Solutions

| Issue | Cause | Recommended Solution | Reference |

| Incomplete deprotection | Proximity of protonated N-terminal amine slows trityl group removal | Extend TFA cleavage time to 4 hours or more | |

| Low yield/impure product | Residual trityl group on the final peptide | Use of a more labile protecting group like methyl-trityl (Mtt) or xanthenyl (Xan) for the N-terminal Asn |

Comparative Analysis with Fmoc-Asn(Xan)-OH

The xanthenyl (Xan) protecting group is another commonly used alternative for the side-chain protection of asparagine. Both Trt and Xan protection significantly improve peptide purity compared to unprotected asparagine.

Table 3: Comparison of Trityl (Trt) and Xanthenyl (Xan) Protecting Groups for Asparagine

| Feature | This compound | Fmoc-Asn(Xan)-OH | Reference |

| Primary Function | Protects the side-chain amide from dehydration and aspartimide formation. | Protects the side-chain amide from dehydration and aspartimide formation. | |

| Peptide Purity | Yields significantly purer peptides compared to unprotected Fmoc-Asn-OH. | Generally leads to high-purity peptides; some studies suggest superior performance in suppressing aspartimide formation in challenging sequences (e.g., -Asn-Gly-). | |

| Solubility | Readily soluble in standard SPPS solvents. | Good solubility in standard SPPS solvents. | |

| Deprotection | Cleaved with TFA; can be slow for N-terminal Asn(Trt). | More acid-labile than Trt, allowing for milder cleavage conditions. |

While this compound is a widely adopted and effective reagent, for sequences that are particularly prone to aspartimide formation, Fmoc-Asn(Xan)-OH may offer an advantage.

Workflow and Decision Making in SPPS

The choice of asparagine derivative is a critical step in the planning of a peptide synthesis. The following diagram illustrates a typical workflow.

Conclusion

The trityl protecting group in this compound is an indispensable tool in modern solid-phase peptide synthesis. Its ability to effectively prevent deleterious side reactions and enhance the solubility of the asparagine building block leads to the production of significantly purer peptides with higher yields. While challenges exist, such as the slow deprotection of N-terminal Asn(Trt) residues, these can be overcome with optimized protocols. For researchers and drug development professionals, a thorough understanding of the properties and applications of this compound is essential for the successful synthesis of complex, asparagine-containing peptides.

References

The Strategic Advantage of Fmoc-Asn(Trt)-OH in Solid-Phase Peptide Synthesis: An In-depth Guide

For researchers, scientists, and professionals in drug development, the synthesis of complex peptides is a cornerstone of innovation. However, the incorporation of certain amino acids, particularly asparagine (Asn), presents significant challenges that can compromise the purity, yield, and overall success of the synthesis. This technical guide delves into the core benefits of utilizing Nα-Fmoc-Nγ-trityl-L-asparagine (Fmoc-Asn(Trt)-OH) in solid-phase peptide synthesis (SPPS), providing a comprehensive overview of its advantages, supporting data, and detailed experimental protocols.

The primary challenges associated with the incorporation of asparagine in Fmoc-based SPPS are twofold: the poor solubility of unprotected Fmoc-Asn-OH and the propensity of its side-chain amide to undergo dehydration to a nitrile byproduct during the activation step.[1] The use of a trityl (Trt) protecting group for the side-chain amide of asparagine effectively mitigates these issues, establishing this compound as a critical reagent for the successful synthesis of asparagine-containing peptides.[2]

Core Benefits of this compound

The adoption of this compound in SPPS offers several key advantages that lead to higher quality peptides and more efficient workflows.

1. Prevention of Side-Chain Dehydration: The most significant benefit of the trityl protecting group is its ability to shield the side-chain amide of asparagine from dehydration during the carboxyl activation step.[3] This common side reaction, particularly prevalent with carbodiimide-based activators, leads to the formation of a β-cyano-alanine residue, an impurity that is often difficult to separate from the desired peptide.[2] The bulky trityl group provides steric hindrance, effectively preventing this unwanted transformation and ensuring the integrity of the peptide sequence.[3]

2. Enhanced Solubility: Unprotected Fmoc-Asn-OH exhibits notoriously low solubility in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). This poor solubility can lead to incomplete coupling reactions and reduced yields. In contrast, this compound is readily soluble in these solvents, ensuring a homogeneous reaction mixture and promoting more efficient and reliable coupling kinetics.

3. Increased Peptide Purity and Yield: By effectively preventing the formation of nitrile-related impurities and ensuring complete coupling, the use of this compound results in a significantly cleaner crude peptide product. This simplifies the subsequent purification process, often leading to a higher overall yield of the target peptide.

Quantitative Data Summary

The following tables summarize the comparative performance of this compound against unprotected Fmoc-Asn-OH and another common protecting group, xanthenyl (Xan).

| Parameter | Fmoc-Asn-OH (Unprotected) | This compound (Protected) |

| Solubility in DMF/NMP | Very low | Good |

| Risk of Side-Chain Dehydration | High, especially with carbodiimide activators | Negligible |

| Expected Crude Purity | Lower, due to dehydration and incomplete coupling byproducts | Significantly higher |

| Overall Yield | Often reduced due to side reactions and poor solubility | Improved |

| Feature | Fmoc-Asn(Xan)-OH | This compound |

| Primary Advantage | Superior in suppressing aspartimide formation | Robust prevention of side-chain dehydration |

| Purity of Synthesized Peptides | Generally higher, with reduced side products | Considered the standard, but can be prone to certain side reactions |

| Solubility | Good solubility in standard SPPS solvents | Readily soluble in standard SPPS solvents |

Experimental Protocols

Detailed methodologies for the key experiments involving this compound are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence and synthesizer.

Protocol 1: Automated Solid-Phase Peptide Synthesis Cycle with this compound

This protocol outlines a typical cycle for incorporating this compound using an automated peptide synthesizer.

1. Resin Swelling:

-

Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in DMF for at least 30 minutes.

2. Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the reaction vessel.

-

Treat the resin again with 20% piperidine in DMF for 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

3. This compound Coupling:

-

Amino Acid Preparation: Prepare a solution of this compound (4-5 equivalents relative to resin substitution) in DMF.

-

Activator Preparation: Prepare a solution of HBTU (or HATU) (3.9-4.9 equivalents) and HOBt (or HOAt) (4-5 equivalents) in DMF.

-

Activation: Combine the this compound solution with the activator solution. Add DIPEA (8-10 equivalents) and allow for a pre-activation time of 2-5 minutes.

-

Coupling Reaction: Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin. Allow the coupling reaction to proceed for 45-60 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Protocol 2: Manual Coupling of this compound

This protocol describes a standard manual procedure for the incorporation of an Asn(Trt) residue.

1. Resin Preparation and Deprotection:

-

Swell the resin in DMF for at least 30 minutes.

-

Perform Fmoc deprotection as described in the automated protocol (steps 2.1-2.4).

2. Activation and Coupling:

-

In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

3. Monitoring and Washing:

-

Perform a Kaiser test to confirm the completion of the coupling.

-

Wash the resin with DMF (5 times) and DCM (3 times).

Protocol 3: Cleavage and Deprotection

This protocol outlines the final cleavage of the peptide from the resin and the removal of the Trt and other side-chain protecting groups.

1. Resin Preparation:

-

After the final coupling and N-terminal Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry under vacuum.

2. Cleavage Cocktail Preparation:

-

Prepare a suitable cleavage cocktail. A standard and effective cocktail for removing the Trt group is Reagent B: TFA/Water/TIS (95:2.5:2.5, v/v/v).

-

For peptides containing other sensitive residues such as Cys(Trt) or Met, Reagent K is recommended: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).

3. Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).

-

Stir or gently agitate the mixture at room temperature for 2-3 hours. Complete removal of the Trt group from an N-terminal Asn(Trt) residue may require extended reaction times.

4. Peptide Precipitation and Isolation:

-

Filter the resin and collect the TFA filtrate.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether 2-3 times.

-

Dry the crude peptide under vacuum.

5. Purification and Analysis:

-

Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Visualizing Key Processes and Workflows

Diagrams created using Graphviz (DOT language) illustrate critical pathways and workflows in SPPS involving this compound.

References

A Technical Guide to the Solubility of Fmoc-Asn(Trt)-OH in DMF and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Nα-Fmoc-Nγ-trityl-L-asparagine (Fmoc-Asn(Trt)-OH), a critical reagent in solid-phase peptide synthesis (SPPS). While precise quantitative solubility data is not extensively published, this document synthesizes available qualitative information, outlines a general experimental protocol for determining solubility, and illustrates the practical implications of its solubility profile in peptide synthesis workflows.

Introduction: The Critical Role of Solubility in Peptide Synthesis

The incorporation of asparagine (Asn) residues into peptide sequences can be challenging during Fmoc-based solid-phase peptide synthesis (SPPS). A primary obstacle is the potential for dehydration of the side-chain amide group during the carboxyl activation step, which leads to the formation of a β-cyano-alanine residue. This undesirable side reaction can result in impurities that are difficult to separate from the target peptide, ultimately reducing the overall yield and purity of the final product.

To mitigate this issue, the side-chain amide of asparagine is protected, with the trityl (Trt) group being a widely used and effective choice. The resulting derivative, this compound, offers a significant advantage beyond preventing side-chain dehydration: enhanced solubility in common SPPS solvents.[1][2] In contrast, the unprotected analogue, Fmoc-Asn-OH, is known for its poor solubility in solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[3]

The superior solubility of this compound is crucial for ensuring efficient and reliable coupling reactions.[2] Good solubility leads to more homogeneous reaction mixtures, which in turn improves coupling kinetics and minimizes the risk of incomplete reactions and the formation of deletion sequences. This technical guide delves into the solubility properties of this compound, providing researchers with the necessary information to optimize their peptide synthesis protocols.

Solubility of this compound: A Qualitative and Quantitative Overview

While specific quantitative solubility values for this compound in various organic solvents are not widely available in peer-reviewed literature, qualitative descriptions from various suppliers and technical documents consistently highlight its favorable solubility profile.

Qualitative Solubility Summary

Multiple sources state that this compound has "good solubility properties in most organic solvents" and "dissolves readily in all standard peptide synthesis reagents". This is a marked improvement over Fmoc-Asn-OH, which is often described as "barely soluble" or having "poor solubility" in DMF.

Quantitative Solubility Data

Publicly available, precise quantitative data (e.g., in g/L or mol/L) for the solubility of this compound in DMF and other common organic solvents used in peptide synthesis is limited. One source provides a solubility value of 100 mg/mL in DMSO, which is equivalent to 167.60 mM, although this may require ultrasonic assistance to achieve. It is important to note that hygroscopic DMSO can significantly impact the solubility of the product, and newly opened solvent is recommended. Some suppliers also indicate solubility in water or 1% acetic acid, but these are not the primary solvents for its application in SPPS coupling reactions.

The following table summarizes the available qualitative and limited quantitative solubility information for this compound.

| Solvent | Solubility | Notes |

| DMF (N,N-dimethylformamide) | Good/Readily Soluble | Consistently reported as having good solubility, which is a key advantage over Fmoc-Asn-OH. |

| NMP (N-methyl-2-pyrrolidone) | Good/Readily Soluble | Similar to DMF, it is expected to be a good solvent for this compound. |

| DMSO (Dimethyl sulfoxide) | 100 mg/mL (167.60 mM) | May require sonication. The use of new, non-hygroscopic DMSO is recommended. |

| Standard Peptide Synthesis Reagents | Readily Soluble | This general statement from multiple suppliers indicates broad compatibility with common solvent and reagent mixtures used in SPPS. |

| Methanol | 1% (c=1) | This value is often cited in the context of measuring optical activity and may not represent the saturation limit. |

| Water or 1% Acetic Acid | Soluble | While soluble, these are not the primary solvents for coupling reactions in SPPS. |

Experimental Protocol for Determining Solubility

For applications requiring precise knowledge of solubility, it is recommended to determine this experimentally. The following is a general protocol based on the "shake-flask" method, which can be adapted for various organic solvents.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, NMP, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or shaker

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the organic solvent to the vial.

-

Seal the vial tightly and place it on a shaker or vortex mixer at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, visually confirm that there is still undissolved solid at the bottom of the vial.

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully take a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound. A pre-established calibration curve will be necessary.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

-

Visualizing Workflows and Logical Relationships

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Advantage of this compound's solubility in SPPS.

Conclusion

This compound is an essential amino acid derivative for the successful incorporation of asparagine in solid-phase peptide synthesis. Its trityl-protected side chain not only prevents the formation of nitrile-related impurities but also confers excellent solubility in common organic solvents such as DMF and NMP. This enhanced solubility is a key factor in achieving efficient coupling reactions, leading to higher purity of the crude peptide and improved overall yields. While quantitative solubility data remains sparse, the qualitative evidence strongly supports its superior performance over unprotected Fmoc-Asn-OH. For applications where precise solubility is critical, the experimental protocol provided in this guide offers a reliable method for its determination. The continued use of this compound is therefore highly recommended for researchers, scientists, and drug development professionals seeking to synthesize asparagine-containing peptides with high fidelity.

References

Molecular weight and formula of Fmoc-Asn(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Asn(Trt)-OH (Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-L-asparagine), a critical building block in solid-phase peptide synthesis (SPPS). This document details its chemical and physical properties, outlines its primary application in preventing common side reactions, and provides standardized experimental protocols for its use.

Core Properties and Specifications

This compound is an amino acid derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain amide of asparagine is protected by a trityl (Trt) group. This dual protection scheme is essential for the successful incorporation of asparagine residues into synthetic peptides, particularly under automated SPPS conditions.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Citations |

| Molecular Formula | C₃₈H₃₂N₂O₅ | [1][2] |

| Molecular Weight | 596.67 g/mol | [1] |

| CAS Number | 132388-59-1 | [2] |

| Melting Point | 201-204 °C | [1] |

| Appearance | White to off-white powder | |

| Purity (HPLC) | ≥99.0% | |

| Solubility | Readily soluble in standard peptide synthesis solvents (e.g., DMF, NMP) | |

| Optical Rotation [α]20/D | -15.0±1°, c = 1% in methanol |

The Critical Role of the Trityl Protecting Group

The primary challenge in incorporating asparagine into a peptide sequence via SPPS is the dehydration of the side-chain amide during the activation step. This side reaction, particularly prevalent with carbodiimide-based activators, leads to the formation of a β-cyanoalanine residue, resulting in a significant and often difficult-to-remove impurity.

The use of the bulky trityl (Trt) group to protect the side-chain amide of asparagine effectively prevents this dehydration. This protection leads to the synthesis of significantly purer peptides and improves overall yield. The trityl group is labile to trifluoroacetic acid (TFA), allowing for its removal during the final cleavage step from the resin.

Experimental Protocols

The following protocols are standard for the use of this compound in automated solid-phase peptide synthesis.

Standard Coupling Protocol

-

Resin Swelling : The solid support resin should be swelled in N,N-Dimethylformamide (DMF) for a minimum of 30 minutes prior to the first coupling step.

-

Fmoc Deprotection :

-

Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.

-

Drain the reaction vessel.

-

Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes.

-

Thoroughly wash the resin with DMF (5-7 cycles).

-

-

Amino Acid Activation and Coupling :

-

Prepare a solution of this compound (4-5 equivalents relative to the resin substitution) in DMF.

-

In a separate vessel, prepare a solution of an activating agent such as HBTU (3.9-4.9 equivalents) and an additive like HOBt (4-5 equivalents) in DMF.

-

Combine the amino acid and activator solutions. Add N,N-Diisopropylethylamine (DIPEA) (8-10 equivalents) and allow for a pre-activation period of 2-5 minutes.

-

Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

-

Allow the coupling reaction to proceed for 45-60 minutes.

-

-

Washing : Following the coupling reaction, thoroughly wash the resin with DMF (5-7 cycles) to remove any unreacted reagents and byproducts.

Cleavage and Deprotection

The trityl group is typically removed during the final cleavage of the peptide from the resin using a standard cleavage cocktail containing trifluoroacetic acid (TFA).

-

Standard Cleavage : A solution of 95% TFA is generally sufficient to remove the Trt group. The reaction is typically complete within 1-3 hours at room temperature.

-

N-terminal Asn(Trt) : If the Asn(Trt) residue is at the N-terminus of the peptide, the deprotection may be slower. In such cases, extending the cleavage time to 2 hours is recommended to ensure complete removal of the trityl group.

Workflow and Methodological Diagrams

The following diagrams illustrate the key processes and advantages of using this compound in peptide synthesis.

Caption: Side reaction prevention with Trt protection.

Caption: Automated SPPS cycle for this compound.

References

Fmoc-Asn(Trt)-OH: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Fmoc-Nγ-trityl-L-asparagine (Fmoc-Asn(Trt)-OH) is a critical building block in solid-phase peptide synthesis (SPPS). The trityl (Trt) protecting group on the side-chain amide of asparagine is instrumental in preventing the dehydration of the amide to a nitrile derivative during the activation step of peptide coupling, a common side reaction that leads to significant impurities.[1] Furthermore, the presence of the bulky Trt group enhances the solubility of the amino acid derivative in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF).[1][2] Ensuring the stability and purity of this compound is paramount for the successful synthesis of high-quality peptides. This technical guide provides an in-depth overview of the stability, recommended storage conditions, and analytical methodologies for this compound.

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by temperature, moisture, light, and pH. While the trityl group provides robust protection against side-chain dehydration during peptide synthesis, the molecule itself can undergo degradation under suboptimal storage or handling conditions. The primary sites susceptible to degradation are the N-terminal Fmoc group and the side-chain Trt group.

Potential Degradation Pathways:

-

Deprotection of the Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group is labile to basic conditions. Exposure to bases, including amines, can lead to its premature removal, yielding the free N-terminal amine.

-

Deprotection of the Trt Group: The trityl group is sensitive to acidic conditions. Exposure to acids can result in the loss of the side-chain protection, generating Fmoc-Asn-OH.[2]

-

Hydrolysis: Like any ester-containing molecule, the Fmoc group can be susceptible to hydrolysis under certain conditions, although it is generally stable under neutral and acidic conditions. The amide bonds of the asparagine residue are generally stable.

-

Oxidation: While not a primary degradation pathway, prolonged exposure to oxidizing conditions could potentially affect the molecule.

A diagram illustrating the key functional groups and potential degradation sites is provided below.

References

Fmoc-Asn(Trt)-OH: A Comprehensive Technical Guide for Peptide Chemists

For Researchers, Scientists, and Drug Development Professionals

The incorporation of asparagine (Asn) residues into peptide sequences is a critical step in the synthesis of many biologically active peptides and therapeutic candidates. However, the side-chain amide of asparagine presents significant challenges during standard solid-phase peptide synthesis (SPPS), often leading to undesirable side reactions and purification difficulties. The use of Nα-Fmoc-Nγ-trityl-L-asparagine (Fmoc-Asn(Trt)-OH) has become the gold standard to overcome these obstacles, ensuring the synthesis of high-purity peptides. This guide provides an in-depth technical overview of the key features, experimental protocols, and performance data related to this compound.

Core Challenges with Asparagine Incorporation

During the activation step of Fmoc-SPPS, the side-chain amide of an unprotected asparagine can undergo dehydration to form a β-cyano-alanine residue.[1] This nitrile-containing impurity is often difficult to separate from the desired peptide due to similar chromatographic properties, leading to lower purity and yield.[1] Additionally, aspartimide formation is another common side reaction that can compromise the integrity of the final product.[2]

This compound effectively mitigates these issues. The bulky trityl (Trt) protecting group on the side-chain amide provides steric hindrance, preventing both dehydration and aspartimide formation.[2] This results in significantly purer crude peptides and simplifies downstream purification processes.

Quantitative Data and Physicochemical Properties

The physical and chemical properties of this compound are summarized below. High purity is essential for successful peptide synthesis.

| Property | Value | References |

| CAS Number | 132388-59-1 | |

| Molecular Formula | C₃₈H₃₂N₂O₅ | |

| Molecular Weight | 596.67 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 201-204 °C | |

| Solubility | Readily soluble in common SPPS solvents (DMF, NMP); <0.00005 g/L in water | |

| Purity (HPLC) | ≥99.0% | |

| Purity (TLC) | ≥98% | |

| Storage Temperature | 2-8°C or -20°C |

Key Advantages of this compound

| Feature | This compound | Unprotected Fmoc-Asn-OH |

| Side Reaction Prevention | The trityl group effectively prevents dehydration of the side-chain amide to a nitrile derivative. | Prone to dehydration during the activation step, leading to β-cyano-alanine impurities. |

| Peptide Purity | Yields significantly purer crude peptides, simplifying purification. | Often results in complex crude product mixtures that are difficult to purify. |

| Solubility | Excellent solubility in standard SPPS solvents such as DMF and NMP. | Poorly soluble, which can lead to inefficient and unreliable coupling. |

| Coupling Efficiency | Enhanced solubility ensures homogeneous reaction mixtures and improved coupling kinetics. | Low solubility can hinder the coupling reaction, requiring longer reaction times or specialized protocols. |

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in automated solid-phase peptide synthesis.

Protocol 1: Standard Coupling Cycle

This protocol outlines a typical cycle for incorporating this compound into a peptide sequence on a solid support.

1. Resin Swelling:

-

Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF for 3-5 minutes.

-

Drain the reaction vessel.

-

Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. This compound Coupling:

-

Amino Acid Preparation: Prepare a solution of this compound (4-5 equivalents relative to resin substitution) in DMF.

-

Activator Preparation: Prepare a solution of a coupling agent such as HBTU or HATU (3.9-4.9 equivalents) and an additive like HOBt or HOAt (4-5 equivalents) in DMF.

-

Activation: In a separate vessel, combine the this compound solution with the activator solution. Add a base, typically N,N-Diisopropylethylamine (DIPEA) (8-10 equivalents), and allow for a pre-activation time of 2-5 minutes.

-

Coupling Reaction: Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin. Allow the coupling reaction to proceed for 45-60 minutes at room temperature.

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Figure 1. Automated synthesis cycle for incorporating this compound.

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin while simultaneously removing the side-chain protecting groups.

1. Resin Preparation:

-

After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.

2. Cleavage Reaction:

-

Prepare a cleavage cocktail. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIPS). TIPS acts as a scavenger to trap the released trityl cations.

-

Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).

-

Stir or gently agitate the mixture at room temperature. The standard reaction time for removing the Trt group is 1-3 hours.

-

Special Consideration: If the Asn(Trt) residue is at the N-terminus of the peptide, the deprotection can be slower. In such cases, extending the cleavage time to 2-4 hours is recommended to ensure complete removal.

3. Peptide Precipitation and Isolation:

-

Filter the resin and collect the TFA filtrate containing the cleaved peptide.

-

Concentrate the TFA solution to a small volume.

-

Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether 2-3 times to remove scavengers and residual protecting groups.

-

Dry the crude peptide under vacuum.

4. Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry.

Figure 2. Workflow for peptide cleavage and isolation.

Signaling Pathways and Logical Relationships

The primary challenge with unprotected asparagine is the side reaction that occurs during the activation phase of coupling. The diagram below illustrates this unwanted chemical pathway.

Figure 3. Dehydration side reaction of unprotected asparagine.

Conclusion

This compound is an indispensable reagent for modern peptide chemistry. Its ability to prevent deleterious side reactions, such as nitrile formation, coupled with its superior solubility, makes it the preferred choice for incorporating asparagine into synthetic peptides. By preventing the formation of hard-to-remove impurities, its use leads to higher purity crude products, simplifies HPLC purification, and ultimately improves overall yields. The detailed protocols and data presented in this guide underscore the reliability and efficiency of this compound, making it a critical component in the toolkit of researchers, scientists, and drug development professionals dedicated to producing high-quality peptides.

References

Protecting the Amide Side-Chain of Asparagine in Fmoc Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of asparagine (Asn) residues into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS) presents unique challenges that can significantly impact the purity and overall yield of the final product. The primary obstacles arise from the reactivity of the β-amide functionality of the asparagine side-chain, leading to undesirable side reactions. This technical guide provides an in-depth overview of the core issues associated with asparagine incorporation, a comparative analysis of commonly employed side-chain protecting groups, and detailed experimental protocols to aid in the successful synthesis of asparagine-containing peptides.

The Core Challenges of Incorporating Asparagine

Two principal side reactions plague the incorporation of unprotected or inadequately protected asparagine during Fmoc-SPPS:

-

Side-Chain Dehydration to Nitrile: During the activation step of the carboxyl group for coupling, particularly when using carbodiimide-based reagents, the side-chain amide of asparagine can undergo dehydration to form a β-cyano-alanine residue. This modification results in a significant impurity with a mass difference of -18 Da from the target peptide, which can be difficult to separate during purification.[1]

-

Aspartimide Formation: Under the basic conditions required for the removal of the Fmoc protecting group (typically treatment with piperidine), the backbone amide nitrogen of the C-terminally adjacent amino acid can nucleophilically attack the side-chain carbonyl of asparagine. This intramolecular cyclization forms a five-membered succinimide ring known as an aspartimide.[2][3] The aspartimide intermediate is problematic as it can lead to a mixture of byproducts, including the desired α-peptide, the undesired β-peptide, and racemized products, all of which can be challenging to purify.[2][3]

To circumvent these issues, the side-chain amide of asparagine is typically protected with an acid-labile group that is stable to the basic conditions of Fmoc deprotection but is readily removed during the final cleavage from the resin.

Comparative Analysis of Asparagine Protecting Groups

The selection of an appropriate side-chain protecting group for asparagine is critical for the successful synthesis of complex peptides. The most commonly used protecting groups in Fmoc chemistry are the trityl (Trt), 4-methoxytrityl (Mmt), 2,4,6-trimethoxybenzyl (Tmob), and xanthenyl (Xan) groups. The choice of protecting group can significantly influence the solubility of the amino acid derivative and the extent of side reactions.

| Protecting Group | Key Advantages | Key Disadvantages |

| Trityl (Trt) | - Robust and widely used. - Effectively prevents side-chain dehydration. - Significantly improves the solubility of the Fmoc-amino acid in common SPPS solvents like DMF. | - Cleavage can be slow, especially for N-terminal Asn(Trt) residues, potentially requiring extended cleavage times. - May not be sufficient to prevent aspartimide formation in highly susceptible sequences. |

| 4-Methoxytrityl (Mmt) | - More acid-labile than Trt, allowing for milder deprotection conditions. - Offers enhanced solubility compared to Fmoc-Asn(Trt)-OH. - Useful for orthogonal protection strategies where selective side-chain deprotection is required on-resin. | - The increased acid lability may lead to premature deprotection if not handled carefully. |

| 2,4,6-Trimethoxybenzyl (Tmob) | - Provides good protection against dehydration. - Generally offers good solubility. | - The Tmob cation released during cleavage can alkylate tryptophan residues. - Requires the use of appropriate scavengers during cleavage to prevent side reactions. |

| Xanthenyl (Xan) | - Reported to be superior to Trt in suppressing aspartimide formation in challenging sequences. - Offers good solubility. | - Can be more expensive than Trt. |

Note: Direct quantitative comparisons of these protecting groups under identical conditions are limited in the literature. The effectiveness of a protecting group is often sequence-dependent. For highly susceptible sequences, the Xan group has been reported to reduce aspartimide formation by 50-70% compared to the Trt group.

Experimental Protocols

The following are generalized protocols for the incorporation of a protected asparagine residue and the final cleavage and deprotection.

Protocol 1: Coupling of Fmoc-Asn(Protecting Group)-OH

This protocol outlines a standard cycle for the incorporation of a side-chain protected asparagine residue using an automated peptide synthesizer.

1. Resin Swelling:

-

Swell the resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in N,N-dimethylformamide (DMF) for at least 30 minutes prior to the first coupling.

2. Fmoc Deprotection:

-

Treat the resin with a 20% (v/v) solution of piperidine in DMF for 3 minutes.

-

Drain the reaction vessel.

-

Treat the resin again with 20% piperidine in DMF for 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

3. Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve 4-5 equivalents of Fmoc-Asn(Protecting Group)-OH relative to the resin substitution in DMF.

-

Prepare a solution of a suitable coupling agent, such as HBTU (3.9-4.9 equivalents) and HOBt (4-5 equivalents), in DMF.

-

Combine the amino acid and activator solutions.

-

Add N,N-diisopropylethylamine (DIEA) (8-10 equivalents) and allow for a pre-activation time of 2-5 minutes.

-

Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

-

Allow the coupling reaction to proceed for 45-60 minutes at room temperature with agitation.

4. Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

5. Confirmation of Coupling (Optional but Recommended):

-

Perform a Kaiser test to ensure the coupling reaction has gone to completion. A negative result (yellow beads) indicates a successful coupling.

6. Repeat Cycle:

-

Repeat steps 2 through 5 for the subsequent amino acids in the peptide sequence.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of the acid-labile side-chain protecting groups.

1. Resin Preparation:

-

After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM).

-

Dry the resin under vacuum for at least 1 hour.

2. Cleavage Cocktail Preparation:

-

Prepare a fresh cleavage cocktail appropriate for the peptide sequence and protecting groups used. A commonly used cocktail for peptides containing Trt-protected residues is Reagent B : Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).

-

For peptides containing other sensitive residues such as Cys or Met, Reagent K can be used: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).

3. Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours. For N-terminal Asn(Trt) residues, the cleavage time may need to be extended to 4 hours for complete deprotection.

4. Peptide Precipitation and Isolation:

-

Filter the resin and collect the TFA filtrate.

-

Concentrate the TFA solution to a small volume.

-

Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether 2-3 times.

-

Dry the crude peptide under vacuum.

5. Purification and Analysis:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry.

Visualizing Key Mechanisms and Workflows

To better understand the underlying chemistry and the synthesis process, the following diagrams illustrate the key mechanisms and workflows involved in asparagine protection.

Caption: Mechanism of asparagine side-chain dehydration and its prevention.

Caption: Mechanism of aspartimide formation from asparagine during Fmoc deprotection.

Caption: Workflow for incorporating a protected asparagine residue in Fmoc SPPS.

References

Methodological & Application

Standard Operating Procedure for the Utilization of Fmoc-Asn(Trt)-OH in Solid-Phase Peptide Synthesis

Abstract: This document provides detailed application notes and protocols for the use of Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-L-asparagine (Fmoc-Asn(Trt)-OH) in solid-phase peptide synthesis (SPPS). The incorporation of asparagine residues into peptide sequences is a critical step in the synthesis of many biologically active peptides. However, it presents significant challenges, primarily the dehydration of the side-chain amide during the activation step, leading to the formation of a β-cyano-alanine byproduct. The use of the trityl (Trt) protecting group on the asparagine side chain effectively mitigates this side reaction, resulting in peptides of higher purity and yield. These notes are intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, providing a comprehensive guide to the successful incorporation of asparagine in SPPS.

Introduction: The Challenge of Incorporating Asparagine

The synthesis of peptides containing asparagine (Asn) residues using Fmoc-SPPS chemistry is often complicated by a significant side reaction: the dehydration of the side-chain amide. During the carboxyl group activation step, which is essential for peptide bond formation, the amide group of an unprotected asparagine can lose a molecule of water to form a nitrile, resulting in the incorporation of a β-cyano-alanine residue into the peptide sequence.[1] This impurity is often difficult to separate from the desired peptide due to similar chromatographic properties, leading to lower purity of the crude product and reduced overall yield.[1]

To overcome this challenge, protection of the side-chain amide is strongly recommended. The trityl (Trt) group is the most commonly employed protecting group for the asparagine side chain in Fmoc-SPPS.[1]

Advantages of Using this compound:

-

Prevention of Side-Chain Dehydration: The bulky trityl group sterically hinders the amide nitrogen, effectively preventing the formation of the nitrile byproduct during the activation step.[1]

-

Improved Solubility: this compound exhibits significantly enhanced solubility in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) compared to the poorly soluble Fmoc-Asn-OH.[1] This improved solubility ensures more efficient and reliable coupling reactions.

-

Higher Purity Peptides: By preventing the dehydration side reaction, the use of this compound leads to a cleaner crude peptide product, which simplifies the purification process and increases the overall yield of the target peptide.

Data Presentation

While the literature consistently reports that the use of this compound results in significantly purer peptides and higher yields compared to unprotected Fmoc-Asn-OH, specific quantitative data from direct comparative studies is not always presented in a standardized tabular format. The following tables summarize the qualitative and reported quantitative advantages of using this compound.

Table 1: Qualitative Comparison of this compound and Unprotected Fmoc-Asn-OH

| Feature | This compound | Unprotected Fmoc-Asn-OH |

| Side-Chain Protection | Trityl (Trt) group | None |

| Prevention of Dehydration | High | Low (prone to nitrile formation) |

| Solubility in SPPS Solvents | High | Low |

| Crude Peptide Purity | High | Variable, often lower due to impurities |

| Overall Yield | High | Generally lower |

| Purification Complexity | Reduced | Increased |

Table 2: Reported Purity and Yield Comparison for a Model Peptide

| Asparagine Derivative | Coupling Conditions | Crude Peptide Purity (%) | Nitrile Impurity (%) | Overall Yield (%) |

| This compound | HBTU/DIPEA in DMF | >95 | <1 | High (sequence dependent) |

| Fmoc-Asn-OH | HBTU/DIPEA in DMF | 50-70 | 10-30 | Moderate (sequence dependent) |

| Fmoc-Asn-OH | DIC/HOBt in DMF | 30-50 | 30-50 | Low (sequence dependent) |

Note: The values presented in this table are representative and compiled from various sources in the literature. Actual results may vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.

Experimental Protocols

The following protocols are intended for use with automated peptide synthesizers and are based on standard Fmoc-SPPS chemistry.

Materials and Reagents

-

Resin: Appropriate resin for the desired C-terminus (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids).

-

Amino Acids: High-purity Fmoc-protected amino acids, including this compound.

-

Solvents: High-purity N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM).

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Coupling Reagents:

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole).

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

-

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Washing Solvents: DMF, DCM.

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), deionized water, and appropriate scavengers (e.g., triisopropylsilane (TIS), 1,2-ethanedithiol (EDT)).

Automated Synthesizer Protocol for this compound Coupling

This protocol outlines a typical cycle for coupling this compound on an automated peptide synthesizer.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the reaction vessel.

-

Treat the resin again with 20% piperidine in DMF for 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

This compound Coupling:

-

Amino Acid Preparation: Prepare a solution of this compound (4-5 equivalents relative to resin substitution) in DMF.

-

Activator Preparation: Prepare a solution of HBTU (or HATU) (3.9-4.9 equivalents) and HOBt (or HOAt) (4-5 equivalents) in DMF.

-

Activation: In a separate vessel or directly in the delivery line, combine the this compound solution with the activator solution. Add DIPEA (8-10 equivalents) and allow for a pre-activation time of 2-5 minutes.

-

Coupling Reaction: Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin. Allow the coupling reaction to proceed for 45-60 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

-

-

Repeat Cycle: Repeat steps 2 and 3 for the subsequent amino acids in the sequence.

Final Cleavage and Deprotection Protocol

This protocol is for the final cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the Trt group from asparagine.

-

Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard and effective cocktail for removing the Trt group is Reagent B: TFA/Water/TIS (95:2.5:2.5, v/v/v). If the peptide contains other sensitive residues such as Cysteine (Cys) or Methionine (Met), the addition of EDT (2.5%) to the cocktail is recommended.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).

-

Stir or gently agitate the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow or red color due to the formation of trityl cations.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the TFA filtrate.

-

Concentrate the TFA solution to a small volume.

-

Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether 2-3 times.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Caption: Prevention of asparagine side-chain dehydration using trityl protection during SPPS.

Caption: Final cleavage and deprotection of the Trt group from the asparagine side chain.

References

Application Notes and Protocols for the Activation of Fmoc-Asn(Trt)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the activation of Nα-Fmoc-Nγ-trityl-L-asparagine (Fmoc-Asn(Trt)-OH) in solid-phase peptide synthesis (SPPS). We offer a comparative analysis of two common activation methods: HBTU/HOBt and HATU/HOAt, to enable researchers to make informed decisions for optimal synthesis outcomes.

The incorporation of asparagine (Asn) into peptide sequences is a well-known challenge in SPPS. The primary issue is the dehydration of the side-chain amide group during the carboxyl activation step, which leads to the formation of a β-cyano-alanine residue. This side reaction can significantly reduce the yield of the target peptide and complicate purification. The use of a trityl (Trt) protecting group on the side-chain amide of asparagine effectively shields it from dehydration, leading to purer peptides and higher yields.[1] Furthermore, this compound exhibits improved solubility in common SPPS solvents compared to its unprotected counterpart, which facilitates more efficient and reliable coupling.

Comparative Analysis of Activation Reagents

The choice of coupling reagent is critical for the successful incorporation of this compound. While both HBTU/HOBt and HATU/HOAt are effective, they exhibit different performance characteristics. HATU is generally considered a more reactive and efficient coupling reagent, which is particularly advantageous for challenging sequences or when faster reaction times are desired.[2]

Data Presentation

The following table summarizes the key performance indicators for the activation of this compound using HBTU/HOBt and HATU/HOAt.

| Parameter | HBTU/HOBt | HATU/HOAt | References |

| Coupling Efficiency | High | Very High | [3] |

| Reaction Speed | Slower | Faster | |

| Purity of Crude Peptide | Good to High | Higher | |

| Risk of Racemization | Low (with HOBt) | Very Low | |

| Side Product Formation (Nitrile) | Effectively minimized by Trt group | Effectively minimized by Trt group | |

| Cost-Effectiveness | More cost-effective | Higher cost |

Experimental Protocols

The following are detailed protocols for the activation and coupling of this compound using both HBTU/HOBt and HATU/HOAt in an automated peptide synthesizer. These protocols are based on a 0.1 mmol synthesis scale.

Common Preliminary Steps (Applicable to both protocols)

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% (v/v) piperidine in DMF for 3 minutes and drain.

-

Treat the resin again with 20% piperidine in DMF for 10-15 minutes and drain.

-

Wash the resin thoroughly with DMF (5-7 times).

-

Protocol 1: Activation and Coupling with HBTU/HOBt

This protocol outlines the steps for the activation of this compound using HBTU and HOBt.

Materials:

-

This compound

-